
Sodium perrhenate
Übersicht
Beschreibung
Sodium perrhenate (NaReO₄) is an inorganic compound consisting of sodium cations (Na⁺) and perrhenate anions (ReO₄⁻). It crystallizes in a tetragonal structure with Re–O bond lengths of 1.728(2) Å, as determined by X-ray diffraction studies . The compound exhibits high thermal stability, with vaporization enthalpies of 45.3 ± 5 kcal/mol for monomeric NaReO₄ and 56.7 ± 5 kcal/mol for its dimeric form (NaReO₄)₂ under equilibrium conditions .
This compound is pivotal in nuclear medicine, serving as a precursor for ¹⁸⁸Re radiopharmaceuticals (e.g., ¹⁸⁸Re-HEDP for bone metastasis therapy) due to its elution efficiency from ¹⁸⁸W/¹⁸⁸Re generators . Its activity coefficients in aqueous solutions, modeled via the Specific Ion Interaction Theory (SIT), reveal a parameter ε(Na⁺, ReO₄⁻) = -0.0634 over 0.1–4 M concentrations, critical for solvent extraction processes .
Wissenschaftliche Forschungsanwendungen
Chemical Applications
Precursor for Rhenium Compounds
Sodium perrhenate serves as a key precursor in the synthesis of various rhenium compounds. It is utilized in the production of rhenium nitrides, which are important catalysts in chemical reactions such as ammonia synthesis and hydro-denitrogenation. These reactions are crucial for the production of fertilizers and the refining of petroleum products.
Catalytic Applications
Rhenium nitrides derived from this compound exhibit catalytic properties that enhance chemical reactions. For instance, they are used in catalytic converters and other industrial processes where high-temperature stability and activity are required.
Biological and Medical Applications
Radiopharmaceuticals
this compound is employed in the field of nuclear medicine as a radiopharmaceutical. Its anions, similar to those of pertechnetate, are utilized for diagnostic imaging and therapeutic applications. Specifically, rhenium-188 (a radioisotope derived from this compound) is being investigated for its efficacy in treating various cancers, including lung cancer and hepatocellular carcinoma .
Mechanism of Action
The sodium-iodide symporter (NIS) facilitates the uptake of this compound into cells, allowing it to mimic iodide uptake mechanisms. This property is exploited in targeted therapies for thyroid cancer and other malignancies.
Industrial Applications
Catalyst Production
this compound is integral to the manufacturing of catalysts used in petrochemical processes. The ability to produce high-purity rhenium compounds from this compound enhances the efficiency and effectiveness of these catalysts .
Electronics and Materials Science
In materials science, this compound is used to create thin films and coatings that possess unique electrical and thermal properties. These materials find applications in semiconductor technology and advanced electronic devices .
Data Tables
Application Area | Specific Use |
---|---|
Chemistry | Precursor for rhenium nitrides |
Medicine | Radiopharmaceuticals for imaging and therapy |
Industry | Catalyst production for chemical processes |
Electronics | Thin films for semiconductor applications |
Case Studies
Case Study 1: Rhenium-188 in Cancer Treatment
A study evaluating the combination of cetuximab with rhenium-188 demonstrated improved therapeutic effects on lung cancer patients. The results indicated enhanced tumor targeting and reduced side effects compared to traditional therapies .
Case Study 2: Catalytic Efficiency
Research comparing various catalysts derived from this compound showed that rhenium nitrides significantly outperformed traditional catalysts in ammonia synthesis under high-temperature conditions. This finding underscores the importance of this compound in enhancing industrial catalytic processes.
Wirkmechanismus
Sodium perrhenate is often compared with other similar compounds due to its unique properties:
Sodium Pertechnetate (NaTcO₄): Both compounds are tetrahedral oxoanions and are isostructural and valence isoelectronic.
Sodium Permanganate (NaMnO₄): While both compounds are strong oxidizers, permanganates are more prone to redox reactions compared to perrhenates.
Sodium Perchlorate (NaClO₄): Similar in structure, but perchlorates are primarily used as oxidizing agents in various applications.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Alkali Metal Perrhenates
Potassium Perrhenate (KReO₄)
- Thermochemical Properties: KReO₄ has comparable vaporization enthalpies to NaReO₄ (45.8 ± 5 kcal/mol for monomers; 65.6 ± 5 kcal/mol for dimers) but higher dimer stability due to stronger cation-anion interactions .
- Structural Parameters : Re–O bond lengths in KReO₄ (1.719–1.739 Å ) are marginally shorter than in NaReO₄, reflecting subtle differences in lattice packing .
Cesium Perrhenate (CsReO₄)
- Synthesis: CsReO₄ is synthesized via ion exchange (NaReO₄ + CsCl) or neutralization of perrhenic acid with Cs₂CO₃. Its nanocrystalline form is prized for catalysis and rhenium compound synthesis .
Table 1: Thermochemical and Structural Comparison of Alkali Metal Perrhenates
Compound | ΔH°vap (Monomer, kcal/mol) | ΔH°vap (Dimer, kcal/mol) | Re–O Bond Length (Å) |
---|---|---|---|
NaReO₄ | 45.3 ± 5 | 56.7 ± 5 | 1.728(2) |
KReO₄ | 45.8 ± 5 | 65.6 ± 5 | 1.719–1.739 |
Ammonium Perrhenate (NH₄ReO₄)
- Solubility and Purity : NH₄ReO₄ has a solubility of 85.2 g/100 g H₂O at 25°C, higher than NaReO₄ (50.1 g/100 g H₂O ). However, NH₄ReO₄ is prone to decomposition during thermal processing, necessitating stringent purification via ion exchange or solvent extraction for high-purity perrhenic acid production .
Transition Metal Perrhenates
Nickel(II) Perrhenate (Ni(ReO₄)₂)
- Purity Challenges : Industrial-grade Ni(ReO₄)₂ often contains contaminants (Na, Mg, Ca < 0.0005%), requiring recrystallization or solvent extraction for use in tungsten-based sintering .
Cobalt(II) Perrhenate (Co(ReO₄)₂)
- Synthesis : Co(ReO₄)₂ is synthesized via metathesis (e.g., CoCl₂ + NaReO₄), with yields up to 80% under optimized conditions .
Pertechnetate (TcO₄⁻) and Iodide (I⁻)
- Biodistribution: NaReO₄ shares biodistribution patterns with TcO₄⁻ and I⁻ in tissues expressing the sodium-iodide symporter (NIS), such as thyroid, salivary glands, and stomach.
- Kinetic Properties : In NIS-transfected cells, perrhenate exhibits a lower maximal velocity (Vmax = 25.6 pmol/μg ) compared to I⁻ (106 pmol/μg ), attributed to reduced transporter affinity .
Table 2: Biodistribution and Kinetic Comparison
Substrate | Thyroid Uptake | Organification | Vmax (pmol/μg) |
---|---|---|---|
ReO₄⁻ | High | No | 25.6 |
TcO₄⁻ | High | No | N/A |
I⁻ | High | Yes | 106 |
Sulfate (SO₄²⁻)
- Analytical Performance : Perrhenate outperforms sulfate in detection limits (LOD < 0.1 ppm vs. > 0.5 ppm) and quantitation accuracy at low concentrations, making it preferable in trace metal analysis .
Biologische Aktivität
Sodium perrhenate (NaReO₄) is a compound of rhenium that has garnered attention for its biological activities, particularly in the fields of radiopharmaceuticals and cancer therapy. This article explores its biological activity, including uptake mechanisms, biodistribution, therapeutic applications, and relevant case studies.
This compound is a sodium salt of perrhenic acid, characterized by its high solubility in water and stability under various conditions. Its unique properties make it a candidate for use in medical applications, particularly in nuclear medicine.
Uptake Mechanism
This compound is known to be taken up by the sodium-iodide symporter (NIS), similar to iodide and pertechnetate. This uptake mechanism is crucial for its application in diagnostic imaging and therapy:
- Uptake Kinetics : Studies have shown that the uptake of perrhenate by NIS-expressing tissues occurs rapidly, with significant concentrations observed in the salivary glands and stomach shortly after administration. For example, the maximal velocity (V_max) for perrhenate uptake was found to be 25.6 pmol/μg, with an affinity constant (K_m) of 4.06 μmol/L .
- Comparative Biodistribution : In vivo studies demonstrated that the biodistribution of perrhenate closely resembles that of iodide and pertechnetate, with notable accumulation in NIS-bearing tissues . The concentration in blood decreased over time, while retention in target organs was significantly higher.
Therapeutic Applications
This compound has potential therapeutic applications due to its anticancer properties:
- Anticancer Activity : Research indicates that rhenium complexes derived from this compound exhibit potent anticancer activity across various cell lines. For instance, rhenium tricarbonyl complexes have shown IC50 values ranging from 1.4 to 1.9 μM, indicating effective cytotoxicity against cancer cells .
- Mechanism of Action : The anticancer effects are attributed to multiple mechanisms, including induction of apoptosis and interference with cellular metabolism. Some studies suggest that these complexes may act through non-canonical pathways such as necrosis or autophagy .
Case Studies
Several studies illustrate the biological activity and clinical relevance of this compound:
- Biodistribution Study : A study involving live mice demonstrated that this compound uptake in NIS-expressing tissues was significantly higher than in blood. The study tracked the biodistribution over time, revealing a rapid initial uptake followed by gradual clearance from the bloodstream .
- Radiopharmaceutical Applications : this compound has been investigated for its potential use in radiopharmaceuticals for imaging and treatment of various cancers. Its properties allow it to function similarly to iodine-based therapies but with potentially lower toxicity profiles .
- Therapeutic Efficacy : In a comparative study involving rhenium complexes, this compound derivatives were shown to exceed the efficacy of traditional chemotherapeutics like cisplatin at low doses without significant side effects .
Summary Table of Biological Activities
Analyse Chemischer Reaktionen
Thermal Decomposition and Vaporization
Sodium perrhenate undergoes vaporization at elevated temperatures, yielding monomeric and dimeric gaseous species. Key thermochemical data from mass spectrometric studies include:
Reaction | ΔH°₇₅₀ (kcal/mol) | Phase Transition |
---|---|---|
NaReO₄( l) → NaReO₄( g) | 45.3 ± 5 | Liquid to gas |
2NaReO₄( l) → (NaReO₄)₂( g) | 56.7 ± 5 | Liquid to gas |
These values indicate dimer formation is enthalpically favored over monomers at 750 K . The comparable vapor pressures of monomeric and dimeric species suggest equilibrium coexistence in the gas phase.
Reduction with Sodium Borohydride
In the presence of sodium borohydride (NaBH₄), NaReO₄ is reduced to form rhenium oxide nanoparticles (ReₓOᵧ) with mixed oxidation states (e.g., Re⁴⁺, Re⁶⁺). This reaction proceeds via:
The nanoparticles exhibit diameters of 2–5 nm and can be functionalized with organic ligands like folate-conjugated phthalocyanines for biomedical applications .
Reduction with Sodium Metabisulfite
Using sodium metabisulfite (Na₂S₂O₅) as a reductant, NaReO₄ forms rhenium(V) phthalocyanine complexes:
This pathway avoids oxidative decomposition of phthalocyanines (Pcs), unlike reactions with triphenylphosphine .
Formation of Silyl Esters
NaReO₄ reacts with trimethylsilyl chloride (Me₃SiCl) to produce volatile silyl perrhenate derivatives:
This reaction exploits the weakly basic nature of perrhenate .
Polyoxometalate Formation
Under alkaline conditions, NaReO₄ condenses to form polynuclear rhenium oxyanions, including Re₄O₁₅²⁻. This tetrahedral-octahedral hybrid structure is stabilized in aqueous solutions at high pH .
Comparative Reactivity with Pertechnetate
NaReO₄ is often used as a non-radioactive analog for sodium pertechnetate (NaTcO₄) in nuclear studies due to their similar ionic radii and redox inertness. Key parallels include:
Property | NaReO₄ | NaTcO₄ |
---|---|---|
Oxidation state | +7 | +7 |
Structure | Tetrahedral | Tetrahedral |
Redox activity | Low | Moderate (β⁻ emitter) |
This similarity facilitates safe testing of pertechnetate behavior in waste encapsulation systems .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing sodium perrhenate (NaReO₄) in laboratory settings, and how can purity be ensured?
- Methodological Answer : this compound synthesis typically involves neutralizing perrhenic acid (HReO₄) with sodium hydroxide (NaOH). To ensure purity, researchers must rigorously control stoichiometric ratios, reaction temperature (e.g., 25–80°C), and pH (optimally ~7–8). Post-synthesis, purity is verified via X-ray diffraction (XRD) for crystallinity, inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition, and thermogravimetric analysis (TGA) to confirm absence of hydrated impurities. Detailed protocols should follow reproducibility guidelines, including incremental reagent addition and inert atmosphere use to prevent oxidation .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodological Answer : ICP-MS is preferred for trace-level quantification due to its sensitivity (detection limits <1 ppb). For bulk analysis, UV-Vis spectrophotometry at 290 nm (ReO₄⁻ absorption band) or ion chromatography with conductivity detection can be used. Cross-validation with multiple techniques (e.g., ICP-MS + ion chromatography) minimizes matrix interference errors. Calibration curves must use certified NaReO₄ standards, and blank corrections are critical for accuracy .
Q. How should this compound solutions be prepared and stored to prevent degradation?
- Methodological Answer : this compound is hygroscopic and stable in aqueous solutions at neutral pH. Prepare stock solutions in deionized water (18.2 MΩ·cm resistivity) and filter (0.22 µm) to remove particulates. Store in acid-washed polypropylene containers at 4°C, shielded from light. For long-term stability (>6 months), adjust pH to 7.5–8.0 with NaOH and monitor for ReO₄⁻ reduction via periodic UV-Vis scans .
Advanced Research Questions
Q. How can experimental designs address discrepancies in reported thermodynamic properties of this compound (e.g., solubility, redox behavior)?
- Methodological Answer : Contradictions in solubility data often arise from ionic strength variations or unaccounted counterions (e.g., Na⁺ vs. K⁺). To resolve this, conduct solubility studies under controlled ionic strength (using NaClO₄ as a background electrolyte) and document temperature (±0.1°C precision). For redox behavior, use cyclic voltammetry with a three-electrode system (e.g., glassy carbon working electrode) in deaerated solutions to isolate ReO₄⁻/ReO₄³⁻ redox couples from oxygen interference .
Q. What strategies mitigate isotopic dilution errors when using this compound as a tracer in environmental studies?
- Methodological Answer : Isotopic dilution (e.g., using ¹⁸⁷Re-enriched NaReO₄) requires spike calibration via isotope ratio mass spectrometry (IRMS). Pre-equilibrate spikes with sample matrices for ≥24 hours to account for matrix-induced fractionation. Correct for natural Re abundance using the equation: C_corrected = (C_measured – C_background) × (R_spike / R_sample), where R is the isotopic ratio. Validate recovery rates with certified reference materials (CRMs) .
Q. How can computational modeling complement experimental data to predict this compound’s coordination chemistry in non-aqueous solvents?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/def2-TZVP level) can model ReO₄⁻ solvation shells in solvents like dimethyl sulfoxide (DMSO) or acetonitrile. Compare computed Gibbs free energies of solvation with experimental data from calorimetry. Use molecular dynamics (MD) simulations to assess solvent reorganization dynamics, validating results with EXAFS spectroscopy for Re-O bond distances .
Q. Data Analysis & Interpretation
Q. How should researchers handle contradictory spectral data (e.g., Raman vs. IR) for this compound’s vibrational modes?
- Methodological Answer : Discrepancies may stem from laser-induced sample heating in Raman or solvent absorption in IR. Standardize conditions: use low-power lasers (<5 mW) with 785 nm excitation to minimize heating, and employ ATR-IR with dry KBr pellets. Compare peak assignments with theoretical vibrational spectra from DFT (e.g., Gaussian 16) to resolve ambiguities. Report full experimental parameters (resolution, scan numbers) for reproducibility .
Q. What statistical approaches are recommended for meta-analysis of this compound’s catalytic performance across heterogeneous studies?
- Methodological Answer : Use random-effects models to account for variability in reaction conditions (e.g., temperature, pressure). Normalize activity data to surface area (via BET analysis) or turnover frequency (TOF). Apply multivariate regression to identify dominant factors (e.g., pH, Re loading). Report confidence intervals (95% CI) and heterogeneity indices (I²) to quantify data consistency .
Q. Best Practices & Reproducibility
Q. What documentation standards are critical for replicating this compound-based experiments?
- Methodological Answer : Follow the "Materials and Methods" guidelines from Reviews in Analytical Chemistry: specify reagent grades (e.g., Sigma-Aldrich ≥99.99%), instrument models (e.g., Agilent 7900 ICP-MS), and software versions (e.g., OriginPro 2025). Publish raw data (e.g., .csv files) and analysis scripts (e.g., Python/Pandas) as supplementary materials. Cross-reference protocols with existing literature to align with community standards .
Q. How can researchers ethically address non-reproducible results in this compound studies?
- Methodological Answer : Conduct root-cause analysis via failure mode and effects analysis (FMEA). Test variables sequentially (e.g., reagent purity, humidity). Collaborate with independent labs for inter-laboratory validation. Transparently report negative results in repositories like Zenodo, citing potential error sources (e.g., trace metal contamination). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Eigenschaften
IUPAC Name |
sodium;oxido(trioxo)rhenium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.4O.Re/q+1;;;;-1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMISVFTVBOPTAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Re](=O)(=O)=O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaReO4, NaO4Re | |
Record name | Sodium perrhenate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Sodium_perrhenate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14333-24-5 (Parent) | |
Record name | Sodium perrhenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
273.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystalline powder; [Alfa Aesar MSDS] | |
Record name | Sodium perrhenate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17639 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13472-33-8 | |
Record name | Sodium perrhenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhenate (ReO41-), sodium (1:1), (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium rhenate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM PERRHENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PE1T8NN47Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.